molecular formula C13H15N5O2 B1381221 Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate CAS No. 1803583-03-0

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

Cat. No. B1381221
CAS RN: 1803583-03-0
M. Wt: 273.29 g/mol
InChI Key: TZHLYLOFGUJSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate, otherwise known as BDA, is a versatile and highly reactive organic compound with a variety of uses in the laboratory and in industry. BDA is used in a wide range of applications, from synthesis of pharmaceuticals and agrochemicals to the production of dyes and pigments. It is also used in the synthesis of other organic compounds and as a catalyst in various reactions. BDA is a stable compound with a low volatility and is relatively non-toxic.

Mechanism of Action

BDA is a highly reactive compound and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA can also act as a nucleophile, forming covalent bonds with other molecules. This allows it to form a variety of complexes with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
BDA has been studied for its potential effects on the biochemical and physiological processes of living organisms. In vitro studies have shown that BDA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In vivo studies have also shown that BDA has an inhibitory effect on the growth of certain tumors and can reduce the levels of certain hormones, such as testosterone and estrogen.

Advantages and Limitations for Lab Experiments

BDA is a highly reactive compound and is therefore useful for a wide range of laboratory experiments. It is easy to handle and store, and is relatively non-toxic. However, it is also a highly reactive compound and can react with other compounds in the laboratory, which can lead to undesired side reactions. It is also important to note that BDA can be toxic if ingested and should be handled with care.

Future Directions

BDA has a wide range of potential applications in the laboratory and in industry. Further research is needed to explore the potential for using BDA in the synthesis of new compounds and drugs. Additionally, further research is needed to explore the potential for using BDA as a catalyst in a variety of reactions, such as the synthesis of peptides and the oxidation of alcohols. Finally, further research is needed to explore the potential effects of BDA on biochemical and physiological processes in living organisms.

Synthesis Methods

BDA can be synthesized from the reaction of benzyl amine and dimethylamino-1,3,5-triazine-2-carboxylic acid in an aqueous medium. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is complete within 30 minutes and yields a product with a purity of up to 98%.

Scientific Research Applications

BDA has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. It is also used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins and nucleic acids.

properties

IUPAC Name

benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHLYLOFGUJSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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